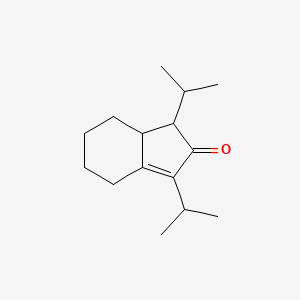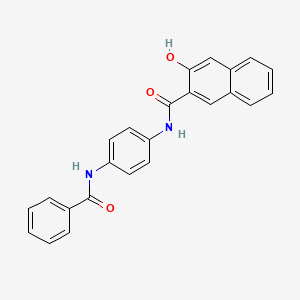
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate is a chemical compound with a complex structure. It is part of the carbamate family, which is known for its diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by its unique molecular arrangement, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate typically involves multiple steps. The initial step often includes the preparation of 2-Isopropyl-2-methyl-1,3-propanediol, which is then reacted with butyl isocyanate to form the carbamate derivative. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions to prevent side reactions. For example, oxidation reactions are performed at low temperatures to avoid over-oxidation, while reduction reactions are conducted in an inert atmosphere to prevent unwanted reactions with oxygen.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Carisoprodol: A muscle relaxant that is metabolized into meprobamate.
Meprobamate: Used as an anxiolytic and sedative.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate stands out due to its specific molecular structure, which imparts unique chemical properties
Eigenschaften
CAS-Nummer |
25384-99-0 |
|---|---|
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2,3-dimethylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-6-7-15-12(17)19-9-13(4,10(2)3)8-18-11(14)16/h10H,5-9H2,1-4H3,(H2,14,16)(H,15,17) |
InChI-Schlüssel |
TWFMXSDQDOHDBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OCC(C)(COC(=O)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)



![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)



